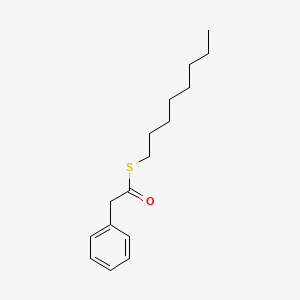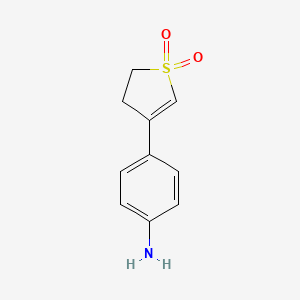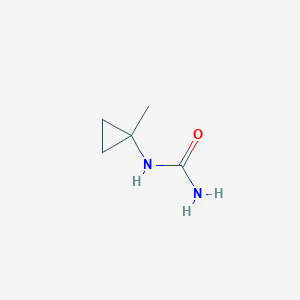
Urea, 1-methylcyclopropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-methylcyclopropyl-: is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol It is a derivative of urea, where one of the hydrogen atoms is replaced by a 1-methylcyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions: Urea, 1-methylcyclopropyl- can be synthesized through the reaction of trimethylsilyl isocyanate with 1-methylcyclopropylamine hydrochloride . The reaction typically involves mixing the reactants in an appropriate solvent under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for Urea, 1-methylcyclopropyl- are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
化学反応の分析
Types of Reactions: Urea, 1-methylcyclopropyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds , while reduction may produce amines .
科学的研究の応用
Chemistry: Urea, 1-methylcyclopropyl- is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and intermediates for further chemical transformations.
Biology: In biological research, this compound may be used to study the effects of urea derivatives on cellular processes and enzyme activities.
Industry: In the industrial sector, Urea, 1-methylcyclopropyl- can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Urea, 1-methylcyclopropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways .
類似化合物との比較
Cyclopropylurea: Another urea derivative with a cyclopropyl group.
Methylurea: A simpler derivative with a methyl group instead of a cyclopropyl group.
Uniqueness: Urea, 1-methylcyclopropyl- is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct structural and chemical properties.
Conclusion
Urea, 1-methylcyclopropyl- is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
特性
CAS番号 |
58102-14-0 |
|---|---|
分子式 |
C5H10N2O |
分子量 |
114.15 g/mol |
IUPAC名 |
(1-methylcyclopropyl)urea |
InChI |
InChI=1S/C5H10N2O/c1-5(2-3-5)7-4(6)8/h2-3H2,1H3,(H3,6,7,8) |
InChIキー |
MRZHVUJQIRVWGD-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


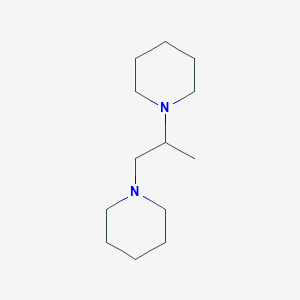
![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
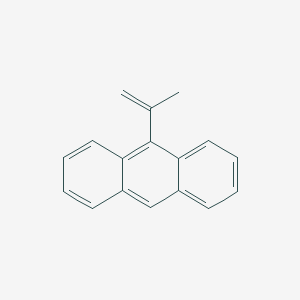
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
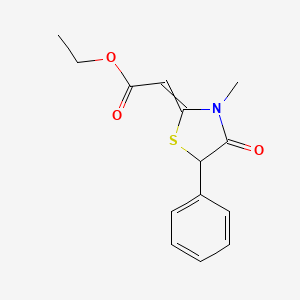
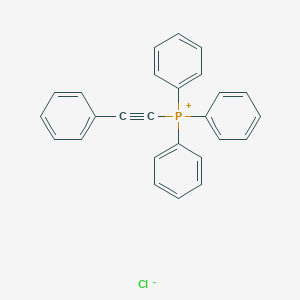
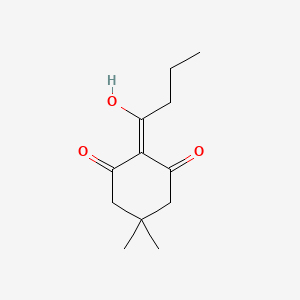
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
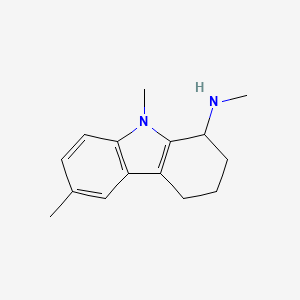
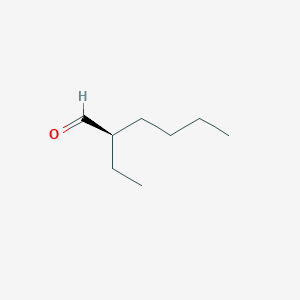
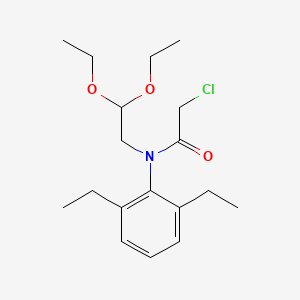
![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
